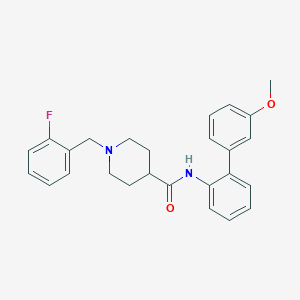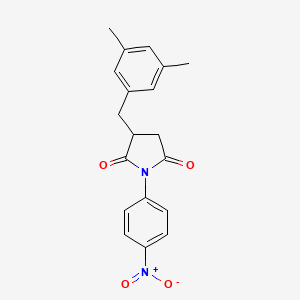
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinediones. It is also known as DMPD or DNP-pyrrolidine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. It has also been reported to activate the caspase-dependent apoptotic pathway. Moreover, the anti-inflammatory and antioxidant activities of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell death in cancer cells, reduce inflammation, and scavenge free radicals. Moreover, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments include its high purity, good yield, and potential applications in the field of medicinal chemistry. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. One of the directions is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action and its interactions with other molecules. Moreover, future studies can focus on optimizing the synthesis method and determining the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a diagnostic agent for Alzheimer's disease can be further investigated.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzaldehyde and 4-nitrobenzaldehyde with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is obtained in good yield and high purity.
Applications De Recherche Scientifique
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)20(19(15)23)16-3-5-17(6-4-16)21(24)25/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHZASAKUTZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
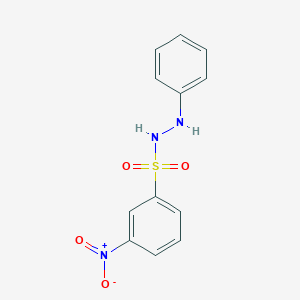
![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
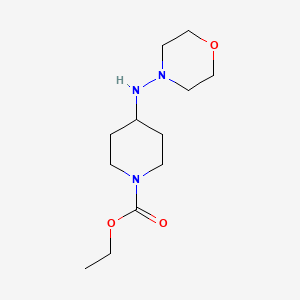
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
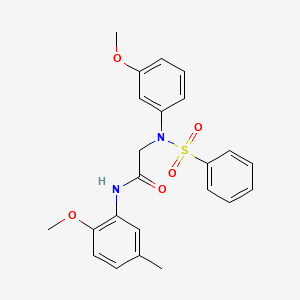
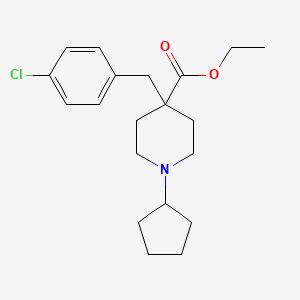

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
